- Synthesis of 9-(2-hydroxyethoxymethyl)guanine (acyclovir) from guanosine, Nucleosides & Nucleotides, 1995, 14(3-5), 337-40

Cas no 91702-60-2 (N,O-Diacetate Isoacyclovir)

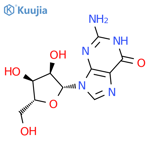

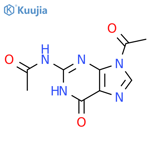

N,O-Diacetate Isoacyclovir structure

商品名:N,O-Diacetate Isoacyclovir

CAS番号:91702-60-2

MF:C12H15N5O5

メガワット:309.278002023697

CID:3162289

N,O-Diacetate Isoacyclovir 化学的及び物理的性質

名前と識別子

-

- 2-[(2-acetamido-6-oxo-3H-purin-7-yl)methoxy]ethyl acetate

- UNII-Z2CR400A1J

- N-[7-[[2-(Acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]acetamide (ACI)

- 2-((2-Acetamido-6-hydroxy-7H-purin-7-yl)methoxy)ethyl acetate

- N,O-Diacetate Isoacyclovir

-

- インチ: 1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)17(5-13-10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20)

- InChIKey: SJBOYFXLWONEHK-UHFFFAOYSA-N

- ほほえんだ: O=C1C2=C(N=CN2COCCOC(C)=O)NC(NC(C)=O)=N1

計算された属性

- せいみつぶんしりょう: 309.10700

じっけんとくせい

- PSA: 131.95000

- LogP: 0.67700

N,O-Diacetate Isoacyclovir 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D103100-10mg |

N,O-Diacetate Isoacyclovir |

91702-60-2 | 10mg |

$ 415.00 | 2023-09-08 | ||

| TRC | D103100-100mg |

N,O-Diacetate Isoacyclovir |

91702-60-2 | 100mg |

$ 2783.00 | 2023-09-08 | ||

| TRC | D103100-25mg |

N,O-Diacetate Isoacyclovir |

91702-60-2 | 25mg |

$907.00 | 2023-05-18 | ||

| A2B Chem LLC | AW53954-25mg |

Acetamide,N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]- |

91702-60-2 | 97% | 25mg |

$410.00 | 2024-07-18 | |

| A2B Chem LLC | AW53954-10mg |

Acetamide,N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]- |

91702-60-2 | 97% | 10mg |

$244.00 | 2024-07-18 | |

| TRC | D103100-50mg |

N,O-Diacetate Isoacyclovir |

91702-60-2 | 50mg |

$ 1535.00 | 2023-09-08 | ||

| A2B Chem LLC | AW53954-5mg |

Acetamide,N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]- |

91702-60-2 | 97% | 5mg |

$160.00 | 2024-07-18 |

N,O-Diacetate Isoacyclovir 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: p-Toluenesulfonic acid , Acetic anhydride Solvents: Water

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: p-Toluenesulfonic acid Solvents: Chlorobenzene

リファレンス

- Application of the transpurination reaction to synthesis of acyclic guanosine analogs, Nucleosides & Nucleotides, 1989, 8(4), 529-36

合成方法 3

はんのうじょうけん

リファレンス

- Process for preparing 9-[(2-acetoxyethoxy)methyl]-N2-acetylgunanine as a virucide intermediate, Czechoslovakia, , ,

合成方法 4

はんのうじょうけん

リファレンス

- Analogs of purine nucleosides. I. Methods for synthesis of 9-(2-hydroxyethoxymethyl)guanine - acycloguanosine, Khimiko-Farmatsevticheskii Zhurnal, 1985, 19(11), 1371-5

合成方法 5

はんのうじょうけん

1.1 Reagents: p-Toluenesulfonic acid

リファレンス

- Synthesis of novel analogs of acyclovir modified in the side-chain portion by reaction of guanosine with 1,3-dioxolanes, Collection Symposium Series, 1999, 2, 43-46

合成方法 6

はんのうじょうけん

リファレンス

- Thermal 7-9 transglycosylation of purine nucleosides and their analogs, Nucleic Acids Symposium Series, 1987, 18, 45-8

合成方法 7

はんのうじょうけん

リファレンス

- Synthesis of acyclonucleosides of imidazole and purine series, Nucleic Acids Symposium Series, 1986, 17, 5-8

合成方法 8

はんのうじょうけん

リファレンス

- A Simple Solution to the Age Old Problem of Regioselective Functionalization of Guanine: First Practical Synthesis of Acyclic N9- and/or N7-Guanine Nucleosides Starting from N2,N9-Diacetylguanine, Journal of Organic Chemistry, 1999, 64(13), 4665-4668

合成方法 9

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Chlorobenzene

リファレンス

- Preparation of guanine derivatives, Poland, , ,

合成方法 10

はんのうじょうけん

1.1 Catalysts: Sodium bisulfate Solvents: Toluene ; rt → reflux

1.2 reflux; 10 h, reflux

1.2 reflux; 10 h, reflux

リファレンス

- Improvement on synthesis process of acyclovir, Huagong Shengchan Yu Jishu, 2012, 19(2), 9-11

合成方法 11

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; rt → 110 °C; 40 h, 110 °C

リファレンス

- Synthesis of Aciclovir related substances, Jingxi Yu Zhuanyong Huaxuepin, 2013, 21(5), 37-39

合成方法 12

はんのうじょうけん

リファレンス

- N-lower alkaneyl guanine derivatives and their uses, Japan, , ,

合成方法 13

はんのうじょうけん

リファレンス

- New Analogs of Acyclovir Substituted at the Side Chain, Nucleosides, 2007, 26(8-9), 917-920

合成方法 14

はんのうじょうけん

リファレンス

- Regioselective synthesis of acyclovir and its various prodrugs, Synthetic Communications, 2001, 31(9), 1399-1419

合成方法 15

はんのうじょうけん

1.1 Reagents: p-Toluenesulfonic acid ; 20 h, 100 °C

リファレンス

- Synthesis and comparative cytostatic activity of the new N-7 acyclic purine nucleoside analogues with natural N-9 regioisomers, Heterocycles, 2005, 65(4), 787-796

合成方法 16

はんのうじょうけん

1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethyl sulfoxide

リファレンス

- Synthesis of nucleosides, Organic Reactions (Hoboken, 2000, 55,

合成方法 17

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethyl sulfoxide

リファレンス

- A convenient synthesis of 9-[(2-hydroxyethoxy)methyl]guanine (acyclovir) and related compounds, Chemical & Pharmaceutical Bulletin, 1988, 36(3), 1153-7

N,O-Diacetate Isoacyclovir Raw materials

- N2,9-Diacetylguanine

- N2-Acetylguanine

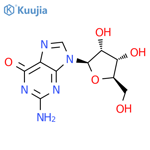

- Guanosine

- Guanosine, N-acetyl-,2',3',5'-triacetate

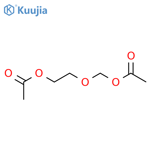

- 2-Oxa-1,4-butanediol diacetate

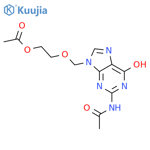

- 9-[(2-Acetoxyethoxy)methyl]-N2-acetylguanine

N,O-Diacetate Isoacyclovir Preparation Products

N,O-Diacetate Isoacyclovir 関連文献

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

91702-60-2 (N,O-Diacetate Isoacyclovir) 関連製品

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量